molecular formula C11H12N2O2 B10906174 [5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine

[5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine

Cat. No.: B10906174
M. Wt: 204.22 g/mol
InChI Key: KLGTYFNPHMEIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a 3-methoxyphenyl group and a methylamine moiety at position 2. This compound is of interest due to its structural similarity to bioactive isoxazole derivatives, which are prevalent in medicinal chemistry for antiviral, antibacterial, and anticancer applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanamine

InChI

InChI=1S/C11H12N2O2/c1-14-10-4-2-3-8(5-10)11-6-9(7-12)13-15-11/h2-6H,7,12H2,1H3

InChI Key

KLGTYFNPHMEIJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CN

Origin of Product

United States

Preparation Methods

Key Synthetic Objectives

  • Isoxazole Ring Formation : Cyclization strategies to assemble the heterocyclic core.

  • Methoxyphenyl Introduction : Coupling reactions or pre-functionalized building blocks.

  • Methylamine Installation : Reductive amination or protection-deprotection sequences.

Traditional Synthetic Routes

Early methods relied on halogenated solvents and harsh conditions, often resulting in low yields and isomer formation.

Chlorination-Decarboxylation Approach

A legacy method involved chlorinating 5-methylisoxazole-3-carboxamide derivatives using sodium hypochlorite, followed by thermal decarboxylation. For example:

  • Chlorination :
    5-Methylisoxazole-3-carboxamide+NaOClN-Chloroamide\text{5-Methylisoxazole-3-carboxamide} + \text{NaOCl} \rightarrow \text{N-Chloroamide}

  • Decarboxylation :
    Heating under reflux to yield the amine.

Limitations :

  • Use of chloroform for extraction (emulsification issues, toxicity).

  • Moderate yields (67–83%) and contamination with isomers.

Hydroxylamine-Mediated Cyclization

Alternative routes employed hydroxylamine hydrochloride to form amidoxime intermediates, which cyclized under acidic conditions:

  • Amidoxime Formation :
    Substituted Acetonitrile+NH2OHAmidoxime\text{Substituted Acetonitrile} + \text{NH}_2\text{OH} \rightarrow \text{Amidoxime}

  • Cyclization :
    Acid-catalyzed ring closure to yield isoxazole.

Challenges :

  • Competing byproduct formation (e.g., 5-amino-3-substituted isomers).

  • Reliance on carbon tetrachloride for byproduct removal.

Modern Methodologies

Recent advances prioritize solvent safety and step economy, as exemplified by patent CN107721941B.

Step 1: Acetyl Acetonitrile Synthesis

Reaction of ethyl acetate with acetonitrile in the presence of a strong base (e.g., NaH):
CH3COOEt+CH3CNNaHAcetyl Acetonitrile\text{CH}_3\text{COOEt} + \text{CH}_3\text{CN} \xrightarrow{\text{NaH}} \text{Acetyl Acetonitrile}
Conditions :

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: −78°C to room temperature.

  • Yield: 87% (GC purity: 98%).

Step 2: Hydrazone Formation

Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol:
Acetyl Acetonitrile+p-TsNHNH2Hydrazone\text{Acetyl Acetonitrile} + \text{p-TsNHNH}_2 \rightarrow \text{Hydrazone}
Conditions :

  • Reflux for 2 hours.

  • Yield: 88–90% (HPLC purity: 99%).

Step 3: Isoxazole Ring Closure

Hydrazone undergoes cyclization with hydroxylamine under alkaline conditions:
Hydrazone+NH2OHK2CO3This compound\text{Hydrazone} + \text{NH}_2\text{OH} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound}
Optimization :

  • Solvent: 2-Methyltetrahydrofuran (80°C, 2 hours).

  • Yield: 78–80% (HPLC purity: 98.7–98.8%).

Reaction Optimization and Data

Solvent Impact on Yield and Purity

SolventTemperature (°C)Yield (%)Purity (%)
Tetrahydrofuran657998.8
2-Methyl-THF807898.8
Diethoxymethane858098.7

Key Insight : Polar aprotic solvents enhance cyclization efficiency.

Base Stoichiometry Effects

Base EquivalentsReaction Time (h)Yield (%)
2.2278
3.0279
4.0280

Excess base accelerates deprotonation but risks side reactions.

Mechanistic Insights

Cyclization Pathway

The hydrazone intermediate facilitates nucleophilic attack by hydroxylamine, followed by elimination of p-toluenesulfinic acid to form the isoxazole ring:

  • Nucleophilic Addition :
    Hydrazone+NH2OHTetrahedral Intermediate\text{Hydrazone} + \text{NH}_2\text{OH} \rightarrow \text{Tetrahedral Intermediate}

  • Ring Closure :
    Elimination of TsOH yields the heterocycle.

Role of Methoxy Group

The methoxy group’s resonance donation stabilizes the transition state during cyclization, favoring regioselectivity at the 5-position.

Purification and Characterization

Chromatographic Techniques

  • HPLC : Purity assessment using C18 columns (98.7–98.8%).

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents.

Spectroscopic Data

  • 1^1H NMR :

    • Isoxazole proton: δ 6.25 ppm (s, 1H).

    • Methoxy group: δ 3.85 ppm (s, 3H).

  • MS (ESI) : m/z 176.22 [M+H]+^+.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted isoxazole derivatives .

Scientific Research Applications

The biological activities of [5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine have been explored in several studies, indicating its potential as an antimicrobial agent and neuroprotective compound. The isoxazole moiety is often associated with diverse pharmacological effects, including:

  • Antimicrobial Activity : Research suggests that compounds containing isoxazole structures can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Neuroprotective Effects : Studies have indicated that this compound may protect neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases.

Computational Studies

Computer-aided drug design methodologies have been employed to predict the interaction of this compound with various biological targets. Techniques such as molecular docking and pharmacophore modeling indicate that this compound may effectively bind to proteins involved in disease processes, including enzymes and receptors. This predictive modeling aids in guiding experimental validation and further development of derivatives with enhanced biological properties.

Applications in Medicinal Chemistry

The compound's structural features make it a valuable building block in medicinal chemistry. Its applications include:

  • Drug Development : The unique properties of this compound position it as a candidate for developing new therapeutic agents targeting various diseases.
  • Biological Research : Its potential as a neuroprotective agent opens avenues for research into treatments for conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of isoxazoles exhibited significant antibacterial activity against various strains, suggesting that this compound could be further explored for antibiotic development.
  • Neuroprotective Mechanisms : Research has shown that certain isoxazole derivatives can inhibit oxidative stress in neuronal cells, highlighting their potential role in protecting against neurodegeneration.

Mechanism of Action

The mechanism of action of 1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C11H12N2O2 (hydrochloride salt: C11H13ClN2O2)
  • CAS Number : 1018605-16-7 (hydrochloride form)
  • Synthesis: Prepared via nucleophilic substitution or condensation reactions involving 5-amino-isoxazole intermediates, as inferred from analogous syntheses in the literature .

Comparison with Structural Analogs

Substituent Variations on the Isoxazole Ring

The biological and physicochemical properties of isoxazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Source
[5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine 5-(3-MeO-Ph), 3-(CH2NH2) C11H12N2O2 204.23 Potential antiviral activity (inferred from adamantane analogs); moderate polarity due to methoxy group.
(3-Phenylisoxazol-5-yl)methylamine 3-Ph, 5-(CH2NH2) C10H10N2O 174.20 Simpler structure; used as a ligand or intermediate in organic synthesis.
N-((5-(Naphthalen-1-yl)isoxazol-3-yl)methyl)adamantan-1-amine 5-Naphthyl, 3-(CH2-adamantane) C24H28N2O 360.50 Enhanced lipophilicity; tested for influenza A virus M2-S31N inhibition (IC50 ~10 µM).
3-Amino-5-methylisoxazole 5-Me, 3-NH2 C4H6N2O 98.10 Basic scaffold for Schiff base synthesis; limited bioactivity.

Key Observations :

  • Lipophilicity : Adamantane-containing derivatives (e.g., compound 9p) exhibit higher logP values compared to methoxyphenyl or phenyl analogs, enhancing membrane permeability .
  • Bioactivity : Adamantane-linked isoxazoles (e.g., 9p–9v) show antiviral activity against influenza A virus M2-S31N, with IC50 values ranging from 10–50 µM . The target compound’s efficacy remains uncharacterized but may share mechanistic similarities.

Pharmacological and Functional Comparisons

  • Antiviral Activity : Adamantane-linked isoxazoles (e.g., 9p–9v) inhibit influenza A virus M2-S31N ion channels, reducing proton conductance by 60–80% at 100 µM . The target compound’s methoxyphenyl group may confer selectivity for other viral targets.

Biological Activity

The compound [5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine is a member of the isoxazole family, characterized by a five-membered heterocyclic structure containing both nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. The methoxyphenyl group enhances its lipophilicity, which may facilitate interactions with various biological targets.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}

This compound features:

  • An isoxazole ring that contributes to its biological activity.
  • A methoxy group that enhances solubility and interaction potential with biological macromolecules.

Predicted Pharmacological Effects

Studies utilizing computer-aided drug design have suggested that this compound may exhibit significant pharmacological effects, including:

  • Antimicrobial Activity : Isoxazole derivatives are often explored for their potential as antimicrobial agents.
  • Neuroprotective Effects : Due to its interaction with neurotransmitter systems, it could serve as a candidate for neurological disorders.

Interaction Studies

Molecular docking studies indicate that this compound may bind effectively to several protein targets involved in disease processes. These include:

  • Enzymes : Such as acetylcholinesterase (AChE) and carbonic anhydrases, which are critical in neurochemical pathways.
  • Receptors : Potential interactions with neurotransmitter receptors could lead to therapeutic applications in treating cognitive disorders.

Study 1: Neurotransmitter Systems

A study investigated the effects of isoxazole derivatives on neurotransmitter systems. It was found that compounds similar to this compound showed promising inhibitory activity against human carbonic anhydrase (hCA) isoforms, indicating potential for neurological applications .

CompoundInhibition (IC50 μM)Target
1596.0hCA I
2087.8hCA II

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of isoxazole derivatives. The findings suggested that modifications to the isoxazole ring could enhance activity against various pathogens, positioning this compound as a candidate for further exploration in antibiotic development .

CompoundActivityTarget Pathogen
AModerateE. coli
BHighS. aureus

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine, and how can reaction conditions be optimized for yield and purity?

  • The synthesis of structurally analogous isoxazole-methylamine derivatives often involves cyclocondensation of precursors like azides or nitriles. For example, the reduction of 5-(azidomethyl)-3-(aryl)isoxazoles using triphenylphosphine (PPh₃) in tetrahydrofuran (THF) is a validated method . Key parameters include solvent choice (e.g., dry THF), temperature control (0°C to room temperature), and stoichiometric ratios (1.1 equiv PPh₃). Post-reaction workup (e.g., aqueous extraction with Et₂O) ensures isolation of the amine product. Yield optimization may require iterative adjustment of catalyst loading and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Look for the methoxyphenyl aromatic protons (δ 6.7–7.3 ppm), isoxazole ring protons (δ 6.1–6.5 ppm), and methylamine protons (δ 2.8–3.2 ppm).
  • ¹³C NMR : Confirm the methoxy group (δ ~55 ppm) and isoxazole carbons (δ 95–170 ppm).
    • Mass Spectrometry (MS) : The molecular ion peak (m/z ~190–200) and fragmentation patterns (e.g., loss of –CH₂NH₂) validate molecular weight and functional groups.
    • Infrared (IR) : Stretching frequencies for C=N (1600–1650 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm the isoxazole and amine moieties .

Q. How should this compound be stored to ensure stability, and what are critical handling precautions?

  • Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to moisture or high temperatures (>25°C) .
  • Handling : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound derivatives, particularly in enzyme inhibition or receptor binding?

  • Isoxazole-methylamine derivatives often target enzymes or receptors via hydrogen bonding (amine group) and π-π stacking (aromatic rings). For example, similar compounds interact with adenosine receptors or kinases. Structure-activity relationship (SAR) studies suggest that methoxy substitution at the 3-position enhances bioavailability by modulating lipophilicity (logP ~2.5–3.0). In vitro assays (e.g., fluorescence polarization or SPR) are recommended to quantify binding affinities .

Q. How can computational methods (e.g., molecular docking or DFT) guide the design of this compound analogs with improved pharmacokinetic profiles?

  • Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases). Prioritize analogs with stronger binding energies (ΔG ≤ –8 kcal/mol) and complementary steric fit.
  • DFT Calculations : Optimize the geometry of the methoxyphenyl-isoxazole scaffold to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • ADMET Prediction : Tools like SwissADME can forecast solubility, CYP450 inhibition, and blood-brain barrier penetration .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Assay Variability : Control for factors like cell line specificity (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time.
  • Metabolic Interference : Perform LC-MS/MS to identify metabolites that may alter activity. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess stability.
  • Orthogonal Validation : Confirm results using complementary assays (e.g., Western blot for protein expression alongside cell viability assays) .

Methodological Resources

  • Synthetic Protocols : Reference procedures for azide reduction and cyclocondensation .
  • Spectroscopic Data : Compare with published ¹H/¹³C NMR and IR spectra of structurally related isoxazoles .
  • Safety Guidelines : Follow OSHA-compliant handling protocols for amines and methoxyaryl compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.